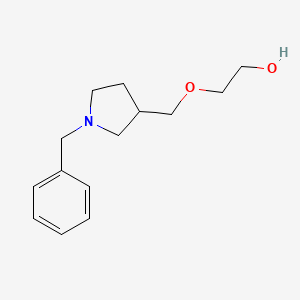![molecular formula C17H24N2O2 B7920276 [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920276.png)
[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound with interesting chemical properties and significant potential applications across various scientific fields. It features a cyclopropyl amino-acetic acid moiety connected to a 1-benzyl-pyrrolidin-3-ylmethyl group, contributing to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid involves multiple steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of suitable precursors under basic or acidic conditions.
Introduction of the Benzyl Group: : A benzyl group is introduced onto the nitrogen of the pyrrolidine ring via alkylation.
Synthesis of the Cyclopropyl Amino Group: : The cyclopropyl amino group is typically synthesized by reacting appropriate alkylating agents with cyclopropylamine.
Attachment of the Cyclopropyl Amino Group to Pyrrolidine: : The cyclopropyl amino group is then coupled to the 1-benzyl-pyrrolidine through a series of nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety: : Finally, the acetic acid group is attached to the molecule through esterification and subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production methods would likely optimize these steps using bulk reagents and catalysts to improve yield and efficiency. Continuous flow synthesis, automated reaction systems, and process intensification techniques could be employed to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: : It can be reduced to form various alcohols and amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Using reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Alkylated derivatives, halogenated compounds.
Applications De Recherche Scientifique
[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid holds significant promise in:
Chemistry: : As a reagent in organic synthesis, creating complex molecules.
Biology: : Potential interactions with biological macromolecules such as proteins and enzymes.
Medicine: : Investigated for potential therapeutic uses, particularly in modulating neurological functions or acting as enzyme inhibitors.
Industry: : As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: : May interact with neurotransmitter receptors or enzymes.
Pathways Involved: : Could modulate signal transduction pathways in cells, impacting metabolic processes or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds: : [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-butanoic acid, [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-propionic acid.
Uniqueness: : The acetic acid moiety provides distinct chemical reactivity, making it unique compared to its analogs with different carboxylic acid groups. Its specific structural features could result in unique biological interactions and applications.
Hope that helps!
Propriétés
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)13-19(16-6-7-16)12-15-8-9-18(11-15)10-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEGXCOUTCRDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)CC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920193.png)
![[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7920208.png)
![[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920222.png)
![[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920230.png)
![[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920235.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920239.png)
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920241.png)
![[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920249.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920254.png)
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920259.png)

![[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920270.png)
![2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7920294.png)
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7920298.png)
